molecular formula C13H10FN3O2S B2630579 (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)acetamide CAS No. 1164547-40-3

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)acetamide

Cat. No.: B2630579
CAS No.: 1164547-40-3
M. Wt: 291.3
InChI Key: UYYZZOWTSDZWIV-JLHYYAGUSA-N
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Description

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)acetamide is a synthetic organic compound that features a thiazolidinone ring, a cyano group, and a fluorophenyl group

Scientific Research Applications

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific interactions with biological targets. The cyano, fluorophenyl, and thiazolidinone groups might interact with various enzymes, receptors, or other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)acetamide typically involves the condensation of 4-fluorobenzaldehyde with thiazolidinone derivatives under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Fluorophenyl Derivatives: Compounds containing a fluorophenyl group, such as fluoxetine and fluticasone, which are used as antidepressants and anti-inflammatory agents, respectively.

Uniqueness

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)acetamide is unique due to its combination of a cyano group, a fluorophenyl group, and a thiazolidinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

(2E)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c1-7-12(19)17(9-4-2-8(14)3-5-9)13(20-7)10(6-15)11(16)18/h2-5,7H,1H3,(H2,16,18)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYZZOWTSDZWIV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N(/C(=C(/C#N)\C(=O)N)/S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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